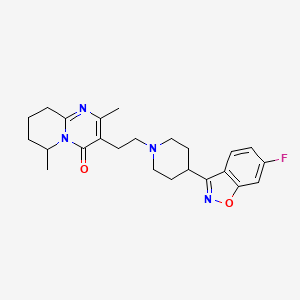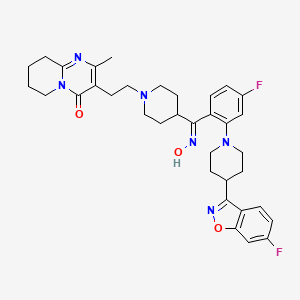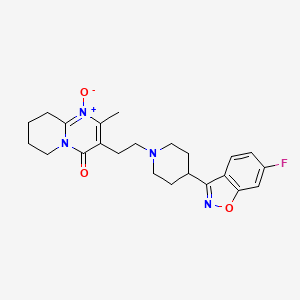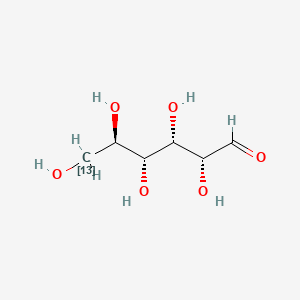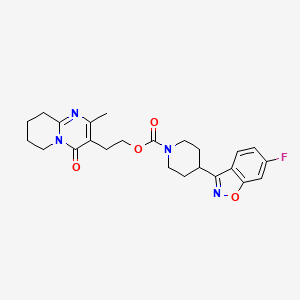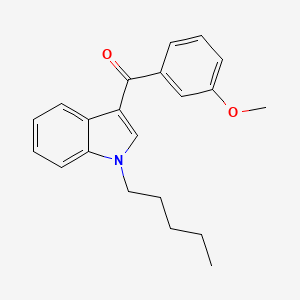
Guanosine-5',5''-d2 Monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Guanosine-5’,5’'-d2 Monohydrate typically involves isotopic labeling. Deuterium atoms are introduced into the guanosine molecule during its synthesis. Researchers use state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .
Chemical Reactions Analysis
As a modified guanosine derivative, Guanosine-5’,5’'-d2 Monohydrate participates in various biochemical reactions. It can serve as a substrate for enzymes involved in nucleotide biosynthesis, including guanylate kinases and guanosine monophosphate synthetase. These enzymes catalyze the conversion of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) .
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 303.271 g/mol .
Wissenschaftliche Forschungsanwendungen
Hydration Structures and Spectroscopy
Research on guanosine, including its derivatives like Guanosine-5',5''-d2 Monohydrate, has revealed intricate details about its hydration structures. Studies have shown that guanosine and its derivatives form mono- and dihydrated clusters, which have been analyzed using IR-UV double resonance spectroscopy. These studies help in understanding the molecular interactions and stability of guanosine in different hydrated states, indicating the importance of specific hydration structures involving the sugar group and guanine moiety (Saigusa, Urashima, & Asami, 2009).
Supramolecular Hydrogels
Guanosine derivatives have been found to form supramolecular hydrogels. For example, guanosine 5'-monophosphate forms blue emitting chiral carbon dots (G-dots) that exhibit unique fluorescent properties and can self-assemble into fluorescent hydrogels. These findings open doors to potential applications in biotechnology and nanotechnology due to their unique structural and optical properties (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).
G-Quadruplexes and Structural Analysis
Guanosine derivatives like Guanosine-5',5''-d2 Monohydrate play a crucial role in the formation of G-quadruplexes, which are four-stranded helicoidal aggregates important in molecular biology. Studies using neutron diffraction and other techniques have shed light on the structural features of these quadruplexes in different phases, including their interaction with cations, which is essential for their stability (Federiconi, Ausili, Fragneto, Ferrero, & Mariani, 2005).
Chiral Separations and Gel Networks
Guanosine gels, formed through the self-association of guanosine compounds, have been introduced as chiral selectors in capillary electrophoresis. This novel approach leverages the reversible nature of guanosine gel networks for efficient chiral separations, offering potential benefits in analytical chemistry (Dowling, Charles, Nwakpuda, & McGown, 2004).
Eigenschaften
CAS-Nummer |
478511-34-1 |
|---|---|
Produktname |
Guanosine-5',5''-d2 Monohydrate |
Molekularformel |
C10H15N5O6 |
Molekulargewicht |
303.271 |
IUPAC-Name |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChI-Schlüssel |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
Synonyme |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



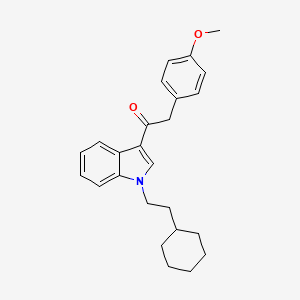
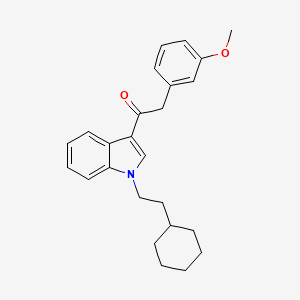
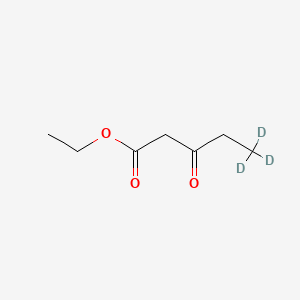
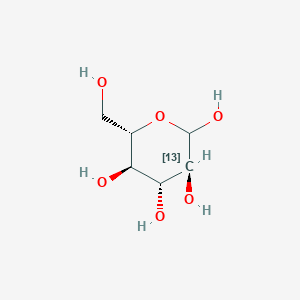
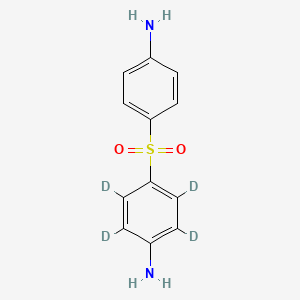
![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)
